N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide
Description
N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with an ethoxyphenyl group, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-25-19-10-6-3-7-16(19)14-22-23-20(24)12-11-15-13-21-18-9-5-4-8-17(15)18/h3-10,13-14,21H,2,11-12H2,1H3,(H,23,24)/b22-14+ |
InChI Key |
CXRREYSUPWQBKI-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE typically involves the condensation of 2-ethoxybenzaldehyde with 3-(1H-indol-3-yl)propanoic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to the observed biological activities .
Comparison with Similar Compounds
N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-3-(1H-INDOL-3-YL)PROPANOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Tryptophan: An essential amino acid with a simpler structure.
This compound’s unique combination of the indole and ethoxyphenyl groups distinguishes it from other indole derivatives, providing it with distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
